molecular formula C21H24N4O5S B2402751 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide CAS No. 1105201-29-3

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2402751
CAS No.: 1105201-29-3
M. Wt: 444.51
InChI Key: VTHBTBSTFHGAKG-UHFFFAOYSA-N
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Description

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-27-15-10-14(11-16(28-2)18(15)29-3)22-21(26)25-8-4-6-13(12-25)19-23-24-20(30-19)17-7-5-9-31-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHBTBSTFHGAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperidine ring substituted with a carboxamide group and a complex oxadiazole-thiophene moiety. Its molecular formula is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of 430.52 g/mol.

Biological Activity Overview

The biological activities of compounds featuring oxadiazole and thiophene moieties have been extensively studied. The following sections detail specific activities observed in research studies.

1. Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound showed notable cytotoxic effects against various cancer cell lines. In studies involving derivatives of oxadiazoles, IC50 values were reported as low as 0.25 µM against hepatocarcinoma cells (HepG2) .
Cell LineIC50 (µM)Reference
HepG20.25
A5499
MCF73.2

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis via the caspase pathway, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest in cancer cells, preventing proliferation and migration .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against several cancer cell lines, revealing that modifications to the thiophene or oxadiazole structure significantly affected their activity .
  • Mechanistic Insights : Research indicated that the presence of the thiophene ring enhances lipophilicity, which may facilitate better interaction with cellular targets, thereby increasing cytotoxicity .
  • Comparative Analysis : A comparative analysis of structurally related compounds revealed that those with additional functional groups exhibited enhanced biological activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. The specific compound under discussion has shown promise in various studies:

  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, studies have demonstrated that it leads to G1 phase cell cycle arrest in multiple cancer cell lines .
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.5
HeLa (Cervical Cancer)10.0

These results suggest that the compound selectively targets cancer cells while sparing normal cells.

Antimicrobial Properties

The compound's structural features also confer notable antimicrobial activities. It has been tested against various bacterial strains and has shown effectiveness particularly against Gram-positive bacteria. For example:

  • Activity Against Bacteria : In vitro studies have indicated strong activity against species such as Bacillus cereus and Staphylococcus aureus with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

Compounds similar to 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Central Nervous System Activity

There is emerging evidence suggesting that derivatives of oxadiazole compounds may exhibit central nervous system depressant effects. This could position them as candidates for treating neurological disorders or as sedatives .

Case Studies and Research Findings

  • Antitumor Activity in Various Models : A study evaluated the compound's efficacy against a range of cancer cell lines using MTT assays and reported significant cytotoxicity with varying IC50 values across different models .
  • In Vivo Studies : Further research is required to validate the in vitro findings through in vivo models to assess the therapeutic potential and safety profile of this compound.

Q & A

Q. What synthetic strategies are employed to construct the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides using dehydrating agents like POCl₃ or H₂SO₄. For example, details a method where thiosemicarbazides react with POCl₃ under reflux to form thiadiazole derivatives, which can be adapted for oxadiazole synthesis by substituting appropriate precursors. Key steps include optimizing reaction temperature (e.g., 90°C) and stoichiometric ratios of reagents to minimize side products .

Q. How can NMR spectroscopy validate the structural integrity of the piperidine-carboxamide moiety?

¹H and ¹³C NMR are critical for confirming the piperidine ring conformation and carboxamide connectivity. For instance, the piperidine protons exhibit characteristic splitting patterns (e.g., axial/equatorial protons at δ 1.5–2.5 ppm), while the carboxamide carbonyl resonates near δ 165–170 ppm. Comparative analysis with analogs in and can resolve ambiguities in peak assignments .

Q. What chromatographic methods ensure purity of the final compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is widely used, with UV detection at 254 nm for aromatic and heterocyclic moieties. recommends using a mobile phase pH of 3–5 (adjusted with TFA) to enhance peak resolution for oxadiazole-containing compounds. Purity thresholds ≥95% are typical for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence binding to biological targets?

The electron-donating methoxy groups enhance π-π stacking interactions with hydrophobic pockets in enzymes (e.g., tubulin or kinase targets). Computational docking studies (e.g., AutoDock Vina) paired with Hammett substituent constants (σ values) can quantify these effects. highlights similar methoxy-substituted analogs showing improved binding affinity compared to non-substituted derivatives .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from differential expression of target proteins or metabolic stability. Validate using:

  • Isozyme-specific inhibitors (e.g., CYP3A4 for hepatic metabolism).
  • Proteomic profiling to identify off-target interactions. suggests correlating cytotoxicity with cellular uptake via LC-MS quantification of intracellular drug levels .

Q. Can hybrid QSAR/molecular dynamics models predict the compound’s pharmacokinetic profile?

Yes. Combine 2D-QSAR (e.g., topological polar surface area for blood-brain barrier penetration) with all-atom MD simulations (e.g., GROMACS) to assess binding stability. demonstrates this approach for piperidine-oxazolidinone hybrids, highlighting logP and hydrogen-bond donor counts as critical parameters .

Methodological Considerations

Q. How to optimize reaction yields for the thiophene-oxadiazole linkage?

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety to the oxadiazole precursor.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography. and provide protocols for analogous heterocyclic couplings .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD : Identify crystalline vs. amorphous phases.
  • DSC : Measure melting points and phase transitions. recommends annealing samples at 120°C for 24 hours to stabilize polymorphs before analysis .

Data Interpretation Tables

Parameter Typical Range Key Evidence
Oxadiazole synthesis yield60–75%
HPLC purity≥95% (λ = 254 nm)
logP (calculated)2.8–3.5
Cytotoxicity (IC₅₀)0.5–10 μM (varies by cell line)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.